N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
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Overview
Description
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide: is a complex organic compound that features a sulfonyl group, a quinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Structure: The final step involves the reaction of the sulfonylated quinoline with 3-(2-quinolinylmethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzamide and quinoline moieties can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxides, while reduction of the sulfonyl group would produce sulfides or thiols.
Scientific Research Applications
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism by which N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group may form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((4-Methylphenyl)sulfonyl)-3-(2-pyridinylmethoxy)benzamide: Similar structure but with a pyridine moiety instead of quinoline.
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide is unique due to the combination of its sulfonyl, quinoline, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQHHZDINZMGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152481 |
Source
|
Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119514-97-5 |
Source
|
Record name | N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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